molecular formula C15H15BrN6O2S B11370883 N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

N-(4-{5-[(3-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide

Cat. No.: B11370883
M. Wt: 423.3 g/mol
InChI Key: WNBZNZNDWSMZRN-UHFFFAOYSA-N
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Description

N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is a complex organic compound that features a combination of several functional groups, including a bromophenyl group, a triazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-{[(3-BROMOPHENYL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-YL]ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both triazole and oxadiazole rings enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C15H15BrN6O2S

Molecular Weight

423.3 g/mol

IUPAC Name

N-[4-[5-[(3-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C15H15BrN6O2S/c1-3-22-14(12-13(17-9(2)23)21-24-20-12)18-19-15(22)25-8-10-5-4-6-11(16)7-10/h4-7H,3,8H2,1-2H3,(H,17,21,23)

InChI Key

WNBZNZNDWSMZRN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC(=CC=C2)Br)C3=NON=C3NC(=O)C

Origin of Product

United States

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